molecular formula C19H11F5N2O2 B1670562 Diflufenican CAS No. 83164-33-4

Diflufenican

Cat. No. B1670562
CAS RN: 83164-33-4
M. Wt: 394.3 g/mol
InChI Key: WYEHFWKAOXOVJD-UHFFFAOYSA-N
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Description

Diflufenican is a selective contact and residual herbicide mainly used for cereals . It’s absorbed principally by the shoots of germinating seedlings, with limited translocation . It’s been used for years in Europe, managing broadleaf weeds in crops such as lentils and winter cereals .


Molecular Structure Analysis

Diflufenican has a molecular formula of C19H11F5N2O2 . It’s a pyridinecarboxamide that is pyridine-3-carboxamide substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .


Chemical Reactions Analysis

Diflufenican is stable to hydrolysis and non-ready biodegradable . Its degradation in dark water sediment has been investigated . In terms of its interaction with other substances, it’s been preconcentrated from domestic wastewater samples using dispersive solid-phase extraction (dSPE) for determination by GC–MS .


Physical And Chemical Properties Analysis

Diflufenican has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .

Scientific Research Applications

Environmental Fate and Urban Use

Diflufenican is a herbicide employed in both agricultural and urban settings for weed control. A comparative study by Svendsen et al. (2020) investigated the fate of diflufenican in agricultural sandy soil versus urban gravel. The research found that diflufenican and its metabolites degraded more slowly in urban gravel compared to agricultural soil. Interestingly, one of the metabolites, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (AE-B), showed different formation and accumulation patterns in soil and gravel. In gravel, AE-B accumulated over 150 days, whereas in soil, no accumulation was observed. Additionally, diflufenican exhibited stronger sorption to soil than gravel, suggesting potential shortcomings in risk assessment procedures for urban pesticide use based on agricultural soil data alone (Svendsen et al., 2020).

Solubility and Crystallization

The solubility of diflufenican in various solvents has significant implications for its application and environmental behavior. Song et al. (2018) conducted a comprehensive study on the solubility of diflufenican in pure and binary solvent systems. Their findings indicated that diflufenican had high solubility in ethyl acetate, acetone, benzene, and toluene, making these solvents suitable for its application. The solubility data, well-correlated by various models, laid the groundwork for optimizing the crystallization process of diflufenican, which is crucial for its formulation and effectiveness as a herbicide (Song et al., 2018).

Soil Microbial Activity and Herbicide Mixtures

The interaction between diflufenican and soil microbial activity is critical for understanding its environmental impact. Niewiadomska et al. (2018) explored the effects of diflufenican, both alone and in combination with other herbicides, on soil microbial activity and nitrogenase activity in soil under yellow lupine. The study revealed that diflufenican, especially when used alone, had a relatively minor negative impact on soil biological properties. This finding suggests that diflufenican might be a comparatively safer choice among herbicides concerning soil health and microbial activity (Niewiadomska et al., 2018).

Residue Analysis in Agricultural Contexts

Understanding the residue levels of diflufenican in agricultural products and soil is essential for ensuring food safety and environmental protection. Hu et al. (2020) conducted a study to determine the residues of diflufenican in wheat and soil, using ultra-high-pressure liquid chromatography. The findings indicated that the residue levels of diflufenican in wheat and soil were minimal, well below the maximum residue limit (MRL) set by China. This suggests that the application of diflufenican in wheat cultivation, under the study's conditions, is safe for consumers and the environment (Hu et al., 2020).

Safety And Hazards

Diflufenican is harmful in contact with skin and to aquatic life . It’s very toxic to aquatic life with long-lasting effects . It also has a low toxicity to mammals if ingested and is thought to be an eye irritant .

Future Directions

Bayer plans to introduce Diflufenican under the brand name Convintro in North America . This aims to tackle two of the most prolific weeds facing farmers today – waterhemp and Palmer Amaranth . Pending

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEHFWKAOXOVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041494
Record name Diflufenican
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflufenican

CAS RN

83164-33-4
Record name Diflufenican
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URL https://commonchemistry.cas.org/detail?cas_rn=83164-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflufenican [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflufenican
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360
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Record name DIFLUFENICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Analogously to Example 3, 6.84 g (25 mmol) of 3-chloro-2-(3-trifluoromethyl)phenoxypyridine (prepared according to Example 2), 4.84 g (37.5 mmol) of 2,4-difluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 17.5 mg (25 μmol) of dichlorobis(triphenylphosphine)palladium(lI) and 0.31 g (0.75 mmol) of (±)-1-[2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine in 25 ml of xylene were reacted under a CO pressure of 15 bar at 150° C. for 19 hours. The conversion was ca. 70 percent. The mixture was worked up as in Example 3 to give 6 g of crude product in the form of a yellow crystalline solid. It was purified by recrystallization from 50 ml of methylcyclohexane. The yield of the title compound was 3.25 g (33 percent) of a white solid. Other data concerning the title compound was:
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
17.5 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of thionyl chloride (465 ml) and 2-(3-trifluoromethylphenoxy)nicotinic acid [930 L g; described by F. J. Villani et al, J. Med. Chem. 18, 1 (1975)] was allowed to stand at ambient temperature for 18 hours and was then heated at reflux for 1 hour. Toluene (1 liter) was then added and the solution was evaporated under reduced pressure. The residue thus obtained was dissolved in methylene chloride (3 liters) and treated, with stirring, with triethylamine (453 ml) at ambient temperature. 2,4-Difluoroaniline (422 g) was then added over 1 hour while maintaining the temperature at 10° to 15° C. and the mixture was then heated at reflux for 2 hours. The methylene chloride was removed by distillation and the residue was treated with water (4 liters). A solid of spongy texture was obtained which was filtered off, dried at 50° C. and recrystallised from a mixture of toluene and hexane (2:3; 15 liters), to give N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide (720 g), m.p. 160°-161° C. as a colourless crystalline solid.
Quantity
465 mL
Type
reactant
Reaction Step One
Quantity
930 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
422 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
453 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,620
Citations
E Conte, G Morali, M Galli, G Imbroglini… - Journal of Agricultural …, 1998 - ACS Publications
Diflufenican is a widely used highly effective … of diflufenican which were only slightly above 0.001 mg/kg the limit of determination. There was no evidence of movement of diflufenican …
Number of citations: 13 pubs.acs.org
MJ Carpio, C García-Delgado, JM Marín-Benito… - Agronomy, 2020 - mdpi.com
… Diflufenican concentration decreased in S and S + GC after 45 … to different initial adsorption of diflufenican by the soils as reported … Diflufenican was more persistent than flufenacet and …
Number of citations: 19 www.mdpi.com
M Tejada - Chemosphere, 2009 - Elsevier
… the addition of glyphosate, diflufenican and glyphosate+diflufenican. One hundred grams … diflufenican) prepared in a water solution of 1 L (0.52 g of glyphosate and 2.08 g of diflufenican)…
Number of citations: 141 www.sciencedirect.com
SB Svendsen, PN Carvalho, UE Bollmann… - Science of the Total …, 2020 - Elsevier
… aging of diflufenican between an agricultural sandy soil to a gravel used in urban areas. Both diflufenican and its two main aerobic metabolites were investigated. Diflufenican and the …
Number of citations: 10 www.sciencedirect.com
GD Bending, SD Lincoln, RN Edmondson - Environmental Pollution, 2006 - Elsevier
The extent of within field variability in the degradation rate of the pesticides isoproturon, azoxystrobin and diflufenican, and the role of intrinsic soil factors and technical errors in …
Number of citations: 199 www.sciencedirect.com
L Song, D Zhao, S Zhang, X Zhang… - Journal of Chemical & …, 2018 - ACS Publications
… diflufenican was sysmatically studied in the pure and binary solvent systems. The solubility screening results showed that diflufenican … the poor solvents for diflufenican as the solubility …
Number of citations: 12 pubs.acs.org
W Li, J Wang, S Li, Y Liu, S Li, J Wu - The Journal of Chemical …, 2023 - Elsevier
… the use of diflufenican in many … of diflufenican in methanol/isopropanol + water and ethyl acetate + ethanol solutions, (2) qualitatively examining the solvation performance of diflufenican …
Number of citations: 1 www.sciencedirect.com
P Książek-Trela, E Bielak, D Węzka, E Szpyrka - Molecules, 2022 - mdpi.com
… and 39th days in the case of diflufenican and on the 11th and 25th … with diflufenican and EM preparations decreased compared to control samples. It confirms our results that diflufenican …
Number of citations: 4 www.mdpi.com
HR Chang, HR Kang, JH Kim, JA Do, JH Oh… - Korean Journal of …, 2012 - academia.edu
BACKGROUND: For the safety of imported agricultural products, the study was conducted to develop the analytical method of unregistered pesticides in domestic. The analytical method …
Number of citations: 8 www.academia.edu
J Rouchaud, O Neus, R Bulcke, K Cools… - Archives of …, 2000 - Springer
… amide propyzamide (1.25 or 1.0 AI kg ha 1) or diflufenican (250 g AI ha 1) herbicides. In the … with diflufenican and in those treated annually with diflufenican for 3 years, the diflufenican …
Number of citations: 87 link.springer.com

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